molecular formula C11H13N3S B5061359 N-(thiolan-3-yl)-1H-indazol-6-amine

N-(thiolan-3-yl)-1H-indazol-6-amine

Cat. No.: B5061359
M. Wt: 219.31 g/mol
InChI Key: IPGBKRYUCLUVQU-UHFFFAOYSA-N
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Description

N-(Thiolan-3-yl)-1H-indazol-6-amine is a chemical compound with the molecular formula C 11 H 13 N 3 S and a molecular weight of 219.31 g/mol [ ]. It features an indazole core structure substituted with an amine group at the 6-position, which is further functionalized with a thiolane (tetrahydrothiophene) ring. The compound is supplied for research purposes and is strictly for use in laboratory settings. Indazole derivatives are a significant class of nitrogen-containing heterocycles in medicinal chemistry and drug discovery [ 1H-indazol-6-amine scaffold, in particular, is a recognized pharmacophore found in compounds under investigation for various therapeutic areas [ benzimidazole derivatives , have been designed and synthesized as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) for the research of acute myeloid leukemia [ While the specific mechanism of action for this compound must be determined through targeted research, its structure suggests potential as a valuable intermediate or building block in synthetic chemistry. It can be used to create more complex molecules for screening in various biological assays. Researchers can leverage this compound to explore structure-activity relationships, particularly around the incorporation of sulfur-containing heterocycles like thiolane, which can influence the compound's physicochemical properties and binding affinity. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not approved for use in humans or animals.

Properties

IUPAC Name

N-(thiolan-3-yl)-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-2-9(13-10-3-4-15-7-10)5-11-8(1)6-12-14-11/h1-2,5-6,10,13H,3-4,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGBKRYUCLUVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiolan-3-yl)-1H-indazol-6-amine typically involves the reaction of a thiolane derivative with an indazole precursor. One common method is the N-acylation reaction, where the thiolane derivative is reacted with an activated indazole compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(thiolan-3-yl)-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the indazole ring can be reduced to an amine.

    Substitution: The amine group on the indazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of the indazole ring.

Scientific Research Applications

N-(thiolan-3-yl)-1H-indazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(thiolan-3-yl)-1H-indazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The 1H-indazol-6-amine scaffold is conserved across analogs, but substituents at the 6-amino position dictate pharmacological behavior. Key structural comparisons include:

  • N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) : Substituted with a fluorinated aromatic group, enhancing electron-withdrawing effects and metabolic stability .
  • Other derivatives : Alkyl and aryl groups (e.g., methyl, benzyl) show variable effects on solubility and target affinity .

Physicochemical Properties

Adherence to the "rule of three" (molecular weight <300, logP <3, ≤3 H-bond donors/acceptors) is critical for drug-likeness:

  • N-(thiolan-3-yl)-1H-indazol-6-amine: Molecular weight: ~253 g/mol logP (estimated): ~2.8 H-bond donors/acceptors: 2/4
  • 9f: Molecular weight: ~242 g/mol logP: ~2.5 H-bond donors/acceptors: 2/4

Both compounds comply with the "rule of three," suggesting favorable pharmacokinetic profiles. However, the thiolan group’s higher logP may reduce aqueous solubility, necessitating formulation optimization .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(thiolan-3-yl)-1H-indazol-6-amine?

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach involves:

  • Step 1 : Synthesizing 1H-indazol-6-amine via reduction of nitroindazoles or deprotection of Boc-protected intermediates.
  • Step 2 : Reacting 1H-indazol-6-amine with a thiolane-containing electrophile (e.g., 3-bromothiolane) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Alternative methods include metal-free cascade reactions using triethylamine as a base in refluxing ethanol, achieving yields >80% .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Dissolve the compound in a solvent (e.g., methanol/ethyl acetate) and allow slow evaporation.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factors < 0.05 for high confidence .

Q. What in vitro assays are suitable for evaluating the anticancer activity of this compound derivatives?

  • Anti-proliferative Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HCT116, MCF-7). IC₅₀ values < 20 μM indicate potency (e.g., 14.3 ± 4.4 μM in HCT116 ).
  • Selectivity Testing : Compare cytotoxicity in normal cells (e.g., MRC5 lung fibroblasts) to confirm specificity (IC₅₀ > 100 μM preferred ).

Advanced Research Questions

Q. How can discrepancies in crystallographic data refinement for this compound be resolved?

Common challenges include twinning, disorder, or weak diffraction. Mitigation strategies:

  • Data Reprocessing : Use AIMLESS for scaling and TRUNCATE for intensity correction.
  • Advanced Refinement : Apply SHELXL’s TWIN and BASF commands for twinned data or ISOR/SADI restraints for disordered moieties .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What reaction conditions optimize the yield of this compound in catalytic systems?

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling, which improves aryl-amine bond formation.
  • Solvent Effects : Use DMF or DMSO for polar aprotic conditions, enhancing nucleophilicity.
  • Temperature Control : Reflux at 80–100°C maximizes kinetics while avoiding decomposition .

Q. How does the thiolan-3-yl group influence the biological activity of this compound?

  • Binding Affinity : The sulfur atom in the thiolane ring enhances hydrophobic interactions with target proteins (e.g., SARS-CoV-2 Nsp3 macrodomain ).
  • SAR Studies : Compare with analogs (e.g., N-(4-fluorobenzyl)-1H-indazol-6-amine) to identify critical substituents. Activity drops when replacing thiolan-3-yl with non-sulfur groups .

Q. What computational approaches predict the binding mode of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide with crystal structures (e.g., PDB: 6K6 ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data for this compound across studies?

  • Assay Variability : Normalize protocols (e.g., consistent cell passage numbers, serum concentrations).
  • Structural Confirmation : Verify compound purity via HPLC (>95%) and LC-MS to exclude degradation products .
  • Dose-Response Validation : Repeat IC₅₀ measurements in triplicate across independent labs .

Methodological Resources

  • Crystallography : SHELX suite (structure refinement) , Coot (model building).
  • Synthesis : Reflux setups with Dean-Stark traps for azeotropic water removal .
  • Bioactivity : NIH/3T3 cells for baseline cytotoxicity profiling .

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